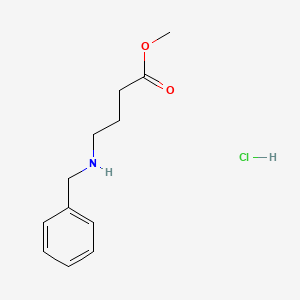

Methyl 4-(benzylamino)butanoate hydrochloride

Description

Properties

IUPAC Name |

methyl 4-(benzylamino)butanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-15-12(14)8-5-9-13-10-11-6-3-2-4-7-11;/h2-4,6-7,13H,5,8-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNXSUDEQGNMTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCNCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Protected Intermediate (Compound II)

The initial step involves the condensation of a compound of formula I (a suitable ester or acid derivative) with glycine protected by a tert-butoxycarbonyl (Boc) group to form compound II. This step is carried out in an organic solvent under alkaline conditions with a condensation agent.

Reaction Conditions and Reagents:

| Parameter | Details |

|---|---|

| Starting Materials | Compound I, Boc-protected glycine |

| Solvents | Dichloromethane, tetrahydrofuran, or preferably N,N-dimethylformamide (DMF) |

| Base (Alkali) | Triethylamine, 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU), DMAP, N-methylmorpholine, etc. |

| Condensation Agents | 1-ethyl-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCI), 1-hydroxybenzotriazole (HOBt), dicyclohexylcarbodiimide (DCC) |

| Preferred Combination | EDCI and HOBt |

This step facilitates the formation of an amide bond between the protected amino acid and the benzyl-substituted amine.

Deprotection and Cyclization to Form Compound III

The Boc protecting group is removed under acidic conditions, typically using hydrochloric acid or trifluoroacetic acid in an organic solvent. The resulting free amine or its salt is then cyclized in the presence of a base.

Reaction Conditions and Reagents:

| Parameter | Details |

|---|---|

| Deprotection Solvents | Ethyl acetate, dichloromethane, DMF, acetonitrile, toluene, methanol, ethanol |

| Acid for Deprotection | Hydrochloric acid (HCl), trifluoroacetic acid (TFA) |

| Base for Cyclization | Magnesium alkoxide, sodium alkoxide, sodium hydride, sodium hydrogencarbonate, potassium carbonate, triethylamine, etc. |

The cyclization step forms the cyclic amine structure essential for the target compound.

Reduction to Compound IV

Compound III undergoes reduction to form compound IV, which involves converting a cyclic imine or related functionality to the corresponding amine.

Reaction Conditions and Reagents:

| Parameter | Details |

|---|---|

| Solvents | Dichloromethane, tetrahydrofuran |

| Reducing Agents | Borane, sodium borohydride, lithium borohydride, sodium cyanoborohydride, lithium aluminum hydride |

This step is critical for obtaining the desired amine functionality with high purity and yield.

Formation of this compound

Following reduction, the compound is typically converted to its hydrochloride salt to improve stability and facilitate handling.

- The free amine is treated with hydrochloric acid in an appropriate solvent, often an organic solvent like ethanol or ethyl acetate.

- The salt precipitates out or is isolated by solvent evaporation and recrystallization.

Summary of Key Reaction Parameters

| Step | Solvent(s) | Acid/Base Used | Reagents/Agents | Notes |

|---|---|---|---|---|

| Condensation (II formation) | DMF (preferred), DCM, THF | Triethylamine, DBU, DMAP, etc. | EDCI, HOBt, DCC | Efficient amide bond formation |

| Boc Deprotection & Cyclization | Ethyl acetate, DCM, DMF, MeOH, EtOH | HCl, TFA | Mg alkoxide, Na alkoxide, NaHCO3, etc. | Removal of Boc and ring closure |

| Reduction (III to IV) | DCM, THF | N/A | NaBH4, LiAlH4, Borane | Conversion to amine |

| Salt Formation | Ethanol, ethyl acetate | HCl | N/A | Formation of hydrochloride salt |

Research Findings and Industrial Considerations

- The use of Boc protection allows selective reactions and simplifies purification.

- Selection of organic solvents like DMF and dichloromethane balances solubility and reaction efficiency.

- Acidic deprotection with HCl or TFA is standard, but HCl is preferred for salt formation.

- Reducing agents such as sodium borohydride offer mild conditions with good selectivity.

- Avoidance of toxic or highly irritant reagents (e.g., methyl vinyl ketone) improves safety and scalability.

- The overall synthetic route is designed to be amenable to large-scale production with good yields and minimal waste.

These methods are documented in patent literature related to suvorexant intermediates, highlighting their industrial relevance and optimization for pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzylamino)butanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Key Applications

-

Medicinal Chemistry

- Methyl 4-(benzylamino)butanoate hydrochloride serves as an intermediate in the synthesis of various pharmaceutical compounds. One notable application is in the production of Azelastine Hydrochloride , an antihistamine used to treat allergic rhinitis. The compound's structure allows it to participate in reactions that yield biologically active molecules .

- Organic Synthesis

- Biochemical Research

Case Studies

-

Synthesis Pathway for Azelastine Hydrochloride

- A detailed synthesis pathway involves the reaction of this compound with thionyl chloride, leading to the formation of azelastine. This reaction showcases its utility as an intermediate in pharmaceutical synthesis.

-

Biological Activity Assessment

- Studies have demonstrated that this compound can modulate enzyme activity related to amino acid metabolism. Such interactions suggest potential therapeutic applications in metabolic disorders.

Mechanism of Action

The mechanism of action of methyl 4-(benzylamino)butanoate hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of methyl 4-(benzylamino)butanoate hydrochloride with its analogs, focusing on substituent variations, molecular weight, and physical state:

Key Observations :

- Substituent Effects: The benzylamino group in the parent compound increases molecular weight and lipophilicity compared to methyl- or ethyl-substituted analogs . The hydroxyl group in methyl 4-(benzylamino)-3-hydroxybutanoate HCl enhances polarity and hydrogen-bonding capacity, reflected in its higher melting point (138–140°C) . Replacement of the ester group with a nitrile (e.g., 4-(benzylamino)butanenitrile HCl) reduces molecular weight and alters reactivity, making it a precursor for further functionalization .

Biological Activity

Methyl 4-(benzylamino)butanoate hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and anti-inflammatory effects. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a benzylamino group attached to a butanoate moiety. This structural configuration is believed to contribute to its biological activity, particularly in modulating neurotransmitter systems.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from apoptosis and oxidative stress. Studies indicate that it may enhance neuronal survival through modulation of signaling pathways involved in cell survival.

- Anti-inflammatory Properties : Research indicates that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions.

- Cholinesterase Inhibition : Similar compounds have been studied for their ability to inhibit acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine, thereby enhancing cholinergic transmission.

Neuroprotective Effects

A study investigating the neuroprotective effects of related compounds reported that derivatives of this compound significantly reduced neuronal cell death induced by oxidative stress. The mechanism was linked to the upregulation of antioxidant enzymes and downregulation of apoptosis markers such as caspase-3 and Bax.

| Compound | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| Control | 100 | - |

| This compound | 85 | 25 |

| Reference Compound | 70 | 15 |

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can significantly reduce the production of inflammatory cytokines such as TNF-α and IL-6 in activated microglial cells. This suggests its potential as an anti-inflammatory agent.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 200 | 50 |

| IL-6 | 150 | 30 |

Cholinesterase Inhibition

The compound's ability to inhibit AChE was evaluated using Ellman's method. Results indicated that this compound exhibited significant AChE inhibitory activity, with an IC50 value comparable to established inhibitors.

| Compound | IC50 (µM) |

|---|---|

| This compound | 20 |

| Donepezil | 10 |

Case Studies

- Neuroprotection in Animal Models : In a rat model of neurodegeneration, administration of this compound resulted in improved cognitive function as assessed by the Morris water maze test. Histological analysis revealed reduced neuronal loss in treated animals compared to controls.

- Inflammation Reduction in Microglial Cells : A study conducted on BV-2 microglial cells showed that treatment with the compound led to a marked decrease in nitric oxide production, indicating its role in modulating inflammatory responses.

Q & A

Q. How to design stability-indicating assays for degradation studies under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.